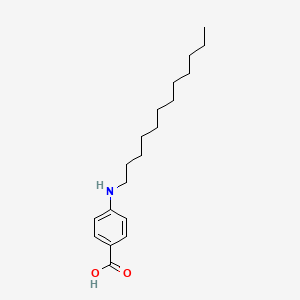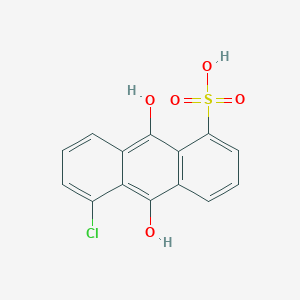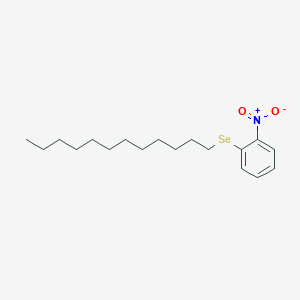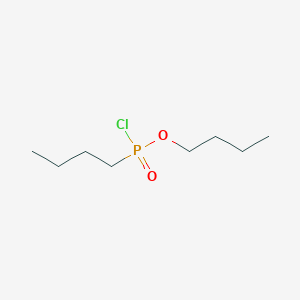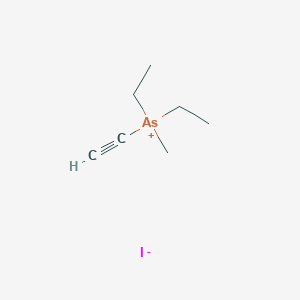
Diethyl(ethynyl)methylarsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(ethynyl)methylarsanium iodide is an organoarsenic compound characterized by the presence of ethynyl, diethyl, and methyl groups attached to an arsenic atom, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(ethynyl)methylarsanium iodide typically involves the reaction of diethylmethylarsine with ethynyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:
Diethylmethylarsine+Ethynyl iodide→Diethyl(ethynyl)methylarsanium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(ethynyl)methylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(ethynyl)methylarsanium iodide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of diethyl(ethynyl)methylarsanium iodide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The ethynyl group may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylmethylarsine: Lacks the ethynyl group and iodide counterion.
Ethynylarsine: Contains the ethynyl group but lacks the diethyl and methyl groups.
Methylarsine iodide: Contains the methyl group and iodide but lacks the ethynyl and diethyl groups.
Uniqueness
Diethyl(ethynyl)methylarsanium iodide is unique due to the combination of ethynyl, diethyl, and methyl groups attached to the arsenic atom, along with the iodide counterion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
57368-10-2 |
|---|---|
Molekularformel |
C7H14AsI |
Molekulargewicht |
300.01 g/mol |
IUPAC-Name |
diethyl-ethynyl-methylarsanium;iodide |
InChI |
InChI=1S/C7H14As.HI/c1-5-8(4,6-2)7-3;/h1H,6-7H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DQMXVTHDEUHIAX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](C)(CC)C#C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


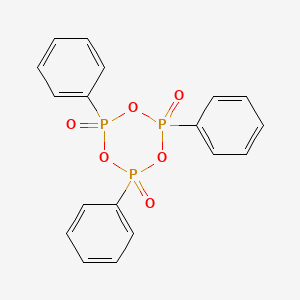
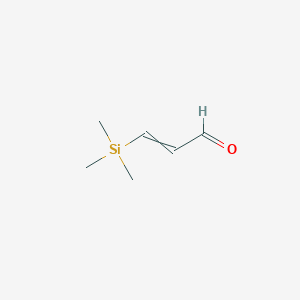
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
